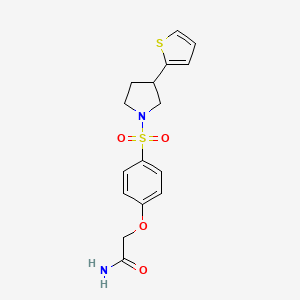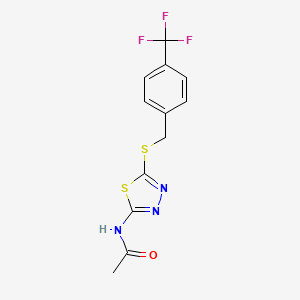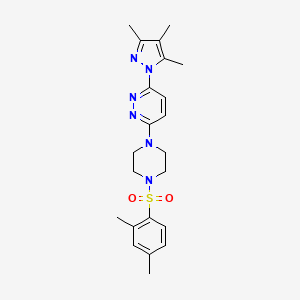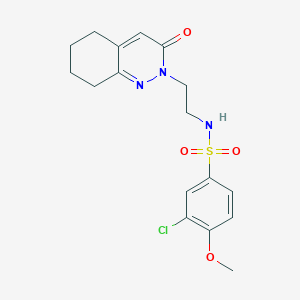![molecular formula C12H16N2O2 B2445165 N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide CAS No. 2411279-42-8](/img/structure/B2445165.png)
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide, also known as OPB-9195, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPB-9195 is a selective inhibitor of the proteasome, which is an essential cellular complex responsible for degrading proteins that are no longer needed by the cell.
作用机制
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide works by selectively inhibiting the proteasome, which is responsible for degrading proteins that are no longer needed by the cell. By inhibiting the proteasome, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide can prevent the degradation of proteins that are essential for cell survival, leading to cell death. This mechanism of action has made N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide a promising therapeutic agent for the treatment of cancer and other diseases.
Biochemical and Physiological Effects
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been shown to induce apoptosis, or programmed cell death, leading to the death of cancer cells. In neurodegenerative diseases, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been shown to have neuroprotective effects, preventing the death of neurons in the brain. Additionally, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of autoimmune disorders.
实验室实验的优点和局限性
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has several advantages for lab experiments. It is a highly selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in cellular processes. Additionally, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been optimized for high yields and purity, making it easy to obtain in large quantities for lab experiments. However, there are also limitations to using N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide in lab experiments. It can be toxic to cells at high concentrations, making it difficult to use in long-term experiments. Additionally, the effects of N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide on different cell types and tissues are not fully understood, making it important to carefully consider the experimental design when using this compound.
未来方向
There are several future directions for research on N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide. One area of interest is the potential use of N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, there is ongoing research on the effects of N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide on different cell types and tissues, which could lead to new insights into the role of the proteasome in cellular processes. Finally, there is interest in developing new and improved proteasome inhibitors based on the structure of N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide, which could lead to the development of more effective therapeutic agents.
合成方法
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide can be synthesized using a multistep process that involves the reaction of 2-acetylpyridine with 4-bromobutylamine to form an intermediate compound. This intermediate is then reacted with propargyl bromide to form the final product, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide. The synthesis method has been optimized to produce high yields and purity of the final product.
科学研究应用
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and autoimmune disorders. In cancer research, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has shown promising results as a potential therapeutic agent for the treatment of multiple myeloma, a type of blood cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has been shown to have neuroprotective effects. Additionally, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has shown potential in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
N-[4-(2-oxopyridin-1-yl)butyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11(15)13-8-4-6-10-14-9-5-3-7-12(14)16/h2-3,5,7,9H,1,4,6,8,10H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIJNAMDWUVDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCN1C=CC=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2445083.png)

![3-isobutyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2445085.png)
![N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2445086.png)

![1-(4-phenoxybutyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2445088.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2445090.png)
![Methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2445091.png)


![(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2445099.png)
![2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2445103.png)
